molecular formula C9H7F3O3 B2607912 4-Methyl-2-(trifluoromethoxy)benzoic acid CAS No. 1261747-62-9

4-Methyl-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2607912
CAS No.: 1261747-62-9
M. Wt: 220.147
InChI Key: BPDKBPYHHXWZRM-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1261747-62-9 . It has a molecular weight of 220.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O3/c1-5-2-3-6 (8 (13)14)7 (4-5)15-9 (10,11)12/h2-4H,1H3, (H,13,14) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder . It is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Methyl-2-(trifluoromethoxy)benzoic acid's derivatives and related compounds have been extensively studied for their synthetic and chemical reactivity applications. For instance, the development of novel methods for benzylation of alcohols using stable organic salts demonstrates the compound's utility in synthesizing benzyl ethers with good to excellent yield, showcasing its importance in organic synthesis and chemical transformations (Poon & Dudley, 2006). Additionally, compounds containing trifluoromethyl groups, similar in reactivity to this compound, have been utilized in creating supramolecular structures that exhibit unique liquid crystalline phases, further indicating the role of such compounds in material science (Percec et al., 1996).

Metabolic Fate and Pharmacokinetics

Research into the metabolic fate and pharmacokinetics of substituted benzoic acids, including compounds structurally related to this compound, has provided insights into their behavior in biological systems. Studies using NMR spectroscopy and computational chemistry have elucidated the metabolic pathways, highlighting the importance of glucuronidation and glycine conjugation in their metabolism. This research is crucial for understanding the pharmacokinetics and safety profiles of drug candidates (Ghauri et al., 1992).

Fluorescence Probes and Sensors

The synthesis of novel fluorescence probes capable of detecting reactive oxygen species underscores the potential of derivatives of this compound in biomedical research. These probes offer a reliable means to study highly reactive oxygen species in various biological and chemical contexts, illustrating the compound's utility in developing diagnostic tools and studying oxidative stress-related diseases (Setsukinai et al., 2003).

Materials Science and Polymer Chemistry

In materials science, the utility of this compound and its derivatives extends to the synthesis of novel polymers and the exploration of their properties. For example, research on cyclopolymerization of diynes catalyzed by ruthenium alkylidene complexes has opened new avenues for accessing block and tristar copolymers with potential applications in advanced materials and nanotechnology (Mayershofer et al., 2006).

Safety and Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-methyl-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-2-3-6(8(13)14)7(4-5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDKBPYHHXWZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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